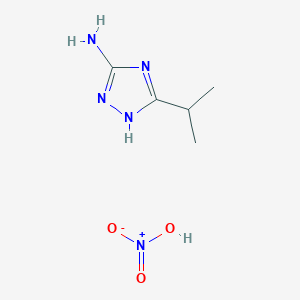

5-isopropyl-1H-1,2,4-triazol-3-amine nitrate

Description

Chemical Structure and Properties 5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate is a heterocyclic organic compound comprising a triazole core substituted with an isopropyl group at the 5-position and an amine group at the 3-position, further stabilized as a nitrate salt. Its molecular formula is C₅H₁₀N₄·HNO₃, yielding a molecular weight of 189.17 g/mol (calculated from the base amine, C₅H₁₀N₄: 126.16 g/mol, plus nitric acid: 63.01 g/mol) . The compound is typically synthesized through a multi-step process involving:

Reaction of isopropyl alcohol with ammonia to form isopropylamine.

Cyclization with hydrogen cyanide or nitrile derivatives to generate the triazole ring.

Nitration with nitric acid to produce the final nitrate salt .

Its nitrate salt form enhances oxygen balance, a critical factor in explosive performance .

Properties

IUPAC Name |

nitric acid;5-propan-2-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.HNO3/c1-3(2)4-7-5(6)9-8-4;2-1(3)4/h3H,1-2H3,(H3,6,7,8,9);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMROQIOJXYFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate typically involves the following steps:

Intramolecular Cyclocondensation: This method involves the cyclocondensation of amidoguanidines under specific conditions to form the triazole ring.

Thermal Condensation: Another approach is the thermal condensation of N-cyanoimidates with hydrazine, which leads to the formation of the triazole structure.

1,3-Dipolar Cycloaddition: This method involves the cycloaddition of hydrazonoyl derivatives and carbodiimides to form the triazole ring.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the number of steps and reaction conditions.

Chemical Reactions Analysis

5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Energetic Salts

One of the primary applications of 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate is in the synthesis of energetic salts. These salts exhibit desirable properties such as high density, thermal stability, and low sensitivity to impact and friction. For instance, the nitrate salt derived from this compound has been shown to possess excellent detonation performance and thermal stability up to 254°C .

| Property | Value |

|---|---|

| Density | 1.80 g/cm³ |

| Thermal Stability | 254°C |

| Detonation Velocity | 8178 m/s |

| Sensitivity | Low (impact and friction) |

Potential Uses in Defense and Civilian Applications

Due to its favorable properties, this compound can potentially be used as an insensitive secondary explosive in military applications and civilian uses such as demolition and pyrotechnics . The compound's ability to form stable energetic salts allows for safer handling compared to traditional explosives.

Medicinal Chemistry Applications

The triazole moiety is well-known for its biological activity. Compounds containing the triazole structure have been extensively studied for their pharmacological properties.

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit significant antimicrobial activity. For example, compounds synthesized from triazoles have shown promising results against various bacterial strains . The incorporation of the 5-isopropyl group may enhance the bioactivity of these compounds.

Development of Anticancer Agents

The potential of triazole derivatives as anticancer agents has been explored in recent studies. The structural diversity provided by substituents like isopropyl groups can lead to increased efficacy against cancer cells .

Case Study 1: Synthesis and Characterization

In a study published in Chemistry - A European Journal, researchers synthesized a series of triazole-based compounds including derivatives of this compound. The characterization was performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the expected structures and highlighting their potential as energetic materials .

Another study investigated the biological activities of various triazole compounds against pathogenic bacteria. The results indicated that certain derivatives exhibited MIC values in the range of 4–8 μg/mL against gram-positive and gram-negative bacteria . This suggests that modifications to the triazole structure can enhance antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate differ primarily in substituents on the triazole ring. Key comparisons are summarized below:

Table 1: Comparative Analysis of Triazol-3-amine Derivatives

Key Findings

Substituent Effects on Stability: Bulky substituents (e.g., isobutyl) reduce thermal stability compared to smaller groups (ethyl, methyl) due to steric strain . Nitrate salts generally exhibit lower thermal stability than their non-ionic counterparts but improve oxygen balance for energetic applications .

Energetic Performance :

- The isopropyl derivative’s oxygen balance (-32%) is superior to the ethyl analog (-45%), making it more suitable as an explosive precursor .

- Nitro group substitutions (e.g., in HM-I derivatives) further enhance detonation velocity (8,200 m/s) compared to amine-nitrate salts (~7,500 m/s) .

Synthetic Utility :

Biological Activity

5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate is a compound of interest due to its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₁₃N₅O₃

- Molecular Weight : 185.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biomolecules.

Target Interactions

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various triazole derivatives, including this compound. The compound was found to significantly inhibit the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Activity

In research conducted at a leading cancer research institute, the effects of this compound on human cancer cell lines were evaluated. The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways. This study highlighted its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate?

- Methodological Answer : Synthesis typically involves multi-step protocols with precise control of temperature, solvent polarity, and catalysts. For example, analogous triazole derivatives are synthesized via cyclocondensation of carboxamides with hydrazines under acidic conditions . Key parameters include:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 80–120°C | Facilitate cyclization |

| Solvent | Ethanol/water mixtures | Balance solubility and reactivity |

| Catalysts | H₂SO₄ or HNO₃ (for nitration) | Promote nitro-group incorporation |

Post-synthesis, crystallization using nitric acid ensures anion exchange to yield the nitrate salt . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and the triazole ring protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and nitrate anion vibrations (1380 cm⁻¹ for symmetric NO₃⁻ stretching) .

- Mass Spectrometry : The molecular ion peak should match the exact mass (e.g., [M+H]⁺ = 200.1 for C₅H₁₀N₄·NO₃⁻). Isotopic patterns confirm halogen-free composition .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Degradation : Use TGA/DSC to monitor decomposition temperatures (typically >150°C for triazoles) .

- Hydrolytic Stability : Expose to humidity (40–80% RH) and analyze via HPLC for byproduct formation. Nitrate salts are hygroscopic, requiring desiccated storage .

- Photostability : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) detects photodegradation .

Advanced Research Questions

Q. How does the nitrate anion influence the hydrogen-bonding network and crystallographic packing of this compound?

- Methodological Answer : X-ray crystallography reveals that nitrate anions participate in bifurcated hydrogen bonds with triazole N-H groups, forming layered supramolecular architectures. Comparative studies with sulfate or phosphate salts show anion size and charge density directly affect lattice symmetry (e.g., monoclinic vs. triclinic systems) . For example:

| Anion | H-Bond Length (Å) | Crystal System |

|---|---|---|

| NO₃⁻ | 2.6–2.8 | Monoclinic |

| HPO₄²⁻ | 2.4–2.5 | Triclinic |

Such structural insights guide the design of co-crystals for enhanced physicochemical properties .

Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable to model the reactivity of this triazole derivative?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., C5 position on the triazole ring) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .

- Docking Studies : Map interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize observed bioactivity .

Q. How can contradictory data on the compound’s bioactivity be resolved through experimental design?

- Methodological Answer : Contradictions often arise from assay variability (e.g., MIC values in antifungal studies). Mitigation strategies include:

- Standardized Protocols : Use CLSI/FDA guidelines for in vitro assays .

- Control Experiments : Compare with structurally similar analogs (e.g., 5-cyclopropyl-triazole derivatives) to isolate substituent effects .

- Dose-Response Analysis : Fit data to Hill-Langmuir equations to quantify efficacy (EC₅₀) and toxicity (LD₅₀) .

Methodological Framework for Research Proposals

Q. How to integrate this compound into a theoretical framework for drug discovery or materials science?

- Answer : Link studies to established theories:

- Drug Discovery : Apply the "bioisosteric replacement" concept, substituting triazole for imidazole in known enzyme inhibitors .

- Materials Science : Use crystal engineering principles to design nitrate-based energetic materials with tailored detonation velocities .

- Mechanistic Studies : Align with transition-state theory to explain catalytic interactions in synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.